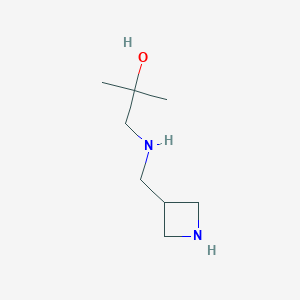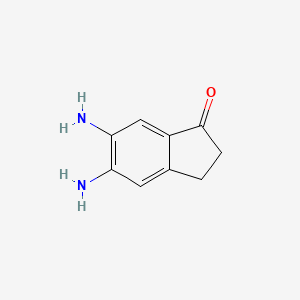
5,6-Diamino-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diamino-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C9H10N2O. This compound belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. The presence of amino groups at positions 5 and 6 makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis often begins with 2,3-dihydro-1H-inden-1-one.
Amination: The introduction of amino groups at positions 5 and 6 can be achieved through nitration followed by reduction. For example, nitration of 2,3-dihydro-1H-inden-1-one to form 5,6-dinitro-2,3-dihydro-1H-inden-1-one, followed by catalytic hydrogenation to reduce the nitro groups to amino groups.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,6-Diamino-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Acylated or alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5,6-Diamino-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into specific binding sites, disrupting normal biological processes.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-inden-1-one: Lacks the amino groups, making it less reactive in certain chemical reactions.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Contains methoxy groups instead of amino groups, leading to different reactivity and applications.
Uniqueness: The presence of amino groups at positions 5 and 6 makes 5,6-Diamino-2,3-dihydro-1H-inden-1-one unique in its reactivity and potential applications. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
5,6-diamino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H10N2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,10-11H2 |
InChI-Schlüssel |
QHYJCZDSIJMDHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=CC(=C(C=C21)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



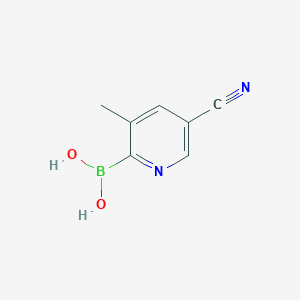

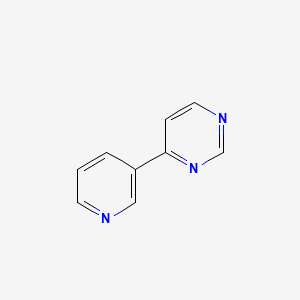

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)


![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
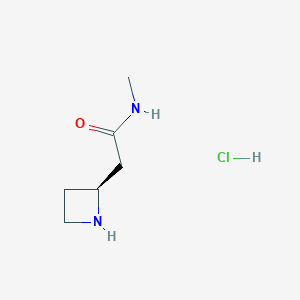
![5-Chloropyrido[2,3-d]pyrimidine](/img/structure/B11918240.png)
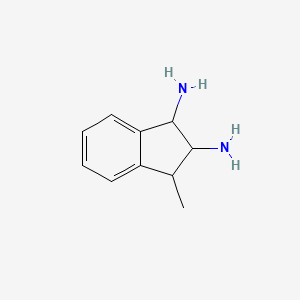
![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)
